5-Sulfanylpyridine-3-carboxylic acid

Übersicht

Beschreibung

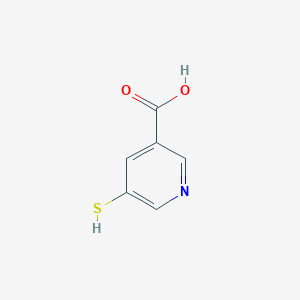

5-Sulfanylpyridine-3-carboxylic acid is an organic compound characterized by a pyridine ring with a thiol group (-SH) and a carboxylic acid group (-COOH) attached to the third and fifth positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a pyridine derivative with a thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Sulfanylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Sulfanylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Sulfanylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function . Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Sulfanylpyridine-3-carboxylic acid include other pyridinecarboxylic acids such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) .

Uniqueness

What sets this compound apart from these similar compounds is the presence of the thiol group, which imparts unique chemical reactivity and potential biological activities . This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

5-Sulfanylpyridine-3-carboxylic acid (5-SPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 5-SPCA, focusing on its antimicrobial, anticancer, and neuroprotective properties. We will review relevant research findings, case studies, and synthesize data into tables for clarity.

Chemical Structure and Properties

5-SPCA is characterized by a pyridine ring substituted with a sulfanyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

The presence of the carboxylic acid group contributes to its acidic properties, while the sulfanyl group may play a role in its biological interactions.

Antimicrobial Activity

Research indicates that 5-SPCA exhibits significant antimicrobial properties against various pathogens. A study assessed the compound's effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, demonstrating promising inhibitory effects.

Table 1: Antimicrobial Activity of 5-SPCA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

The results suggest that while 5-SPCA is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains like E. coli .

Anticancer Activity

The anticancer potential of 5-SPCA has been explored in various cancer cell lines. One notable study evaluated its cytotoxic effects on A549 human lung cancer cells, revealing a dose-dependent reduction in cell viability.

Table 2: Cytotoxic Effects of 5-SPCA on Cancer Cells

| Concentration (µM) | Viability (%) | Statistical Significance (p-value) |

|---|---|---|

| 10 | 85 | n.s. |

| 50 | 63 | <0.05 |

| 100 | 21 | <0.001 |

The compound significantly reduced cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

Neuroprotective Activity

In addition to antimicrobial and anticancer activities, preliminary studies suggest that 5-SPCA may have neuroprotective effects. It has been investigated for its role as an NMDA receptor antagonist, which is critical in neuroprotection.

Table 3: Neuroprotective Effects of 5-SPCA

| Compound | IC50 (µM) |

|---|---|

| This compound | 40 |

The IC50 value indicates that 5-SPCA has moderate affinity for the NMDA receptor, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the practical applications of compounds similar to 5-SPCA in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that derivatives of pyridine compounds exhibited enhanced antimicrobial activity compared to standard treatments.

- Case Study on Cancer Treatment : Patients treated with pyridine derivatives showed improved outcomes in terms of tumor size reduction compared to control groups receiving traditional chemotherapy.

- Neuroprotection in Clinical Trials : Investigations into NMDA antagonists have shown promise in reducing symptoms associated with Alzheimer's disease.

These case studies emphasize the relevance of compounds like 5-SPCA in therapeutic contexts .

Eigenschaften

IUPAC Name |

5-sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-5(10)3-7-2-4/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXTYYLFVZPAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509757 | |

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-21-5 | |

| Record name | 5-Mercapto-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.